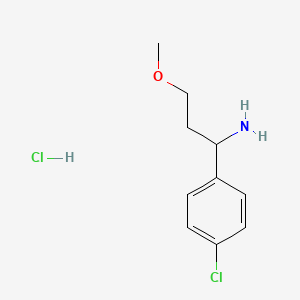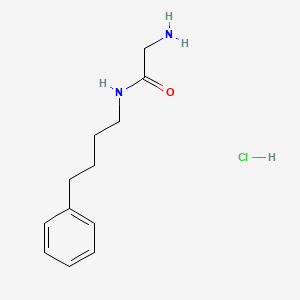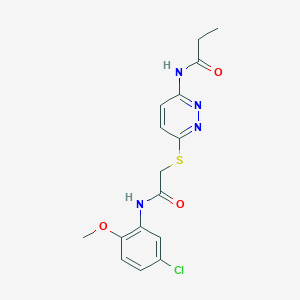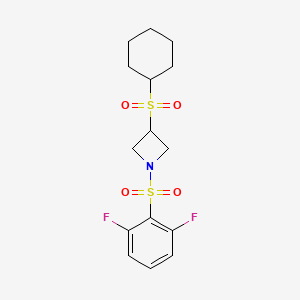![molecular formula C18H20Cl2N2OS B2406963 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide CAS No. 2320536-53-4](/img/structure/B2406963.png)
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "Compound X" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Studies have shown that Compound X has the ability to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting the activity of HDAC, Compound X may be able to alter the expression of certain genes, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound X has several biochemical and physiological effects on the body. For example, it has been shown to reduce inflammation in the brain and inhibit the growth of cancer cells. Additionally, studies have shown that Compound X has the ability to improve cognitive function and memory in animal models, which may have potential therapeutic applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, its ability to inhibit the activity of HDAC makes it a valuable tool for studying the regulation of gene expression. However, one of the limitations of using Compound X in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on Compound X. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of Compound X in human clinical trials.
In conclusion, 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide, also known as Compound X, is a synthetic compound that has potential applications in medical research. Its ability to inhibit the activity of HDAC and reduce inflammation in the brain make it a valuable tool for studying the regulation of gene expression and the potential treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide is a complex process that involves several steps. The first step involves the synthesis of 3,4-dichlorophenylacetic acid, which is then converted to 3,4-dichlorophenylamine. This intermediate is then reacted with 1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid to produce the final product.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in medical research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells and reduce inflammation in the brain, which may have potential therapeutic applications.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-16-3-1-13(9-17(16)20)2-4-18(23)21-15-5-7-22(11-15)10-14-6-8-24-12-14/h1,3,6,8-9,12,15H,2,4-5,7,10-11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPEOGJTQLLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)Cl)Cl)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)
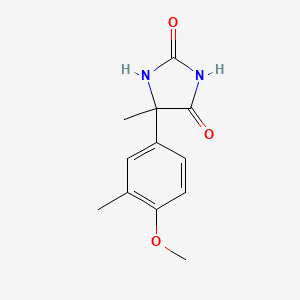
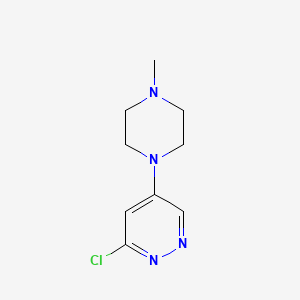
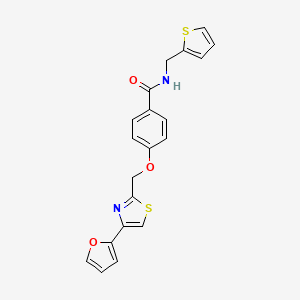
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)
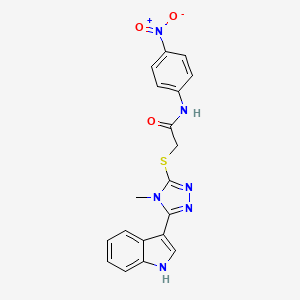
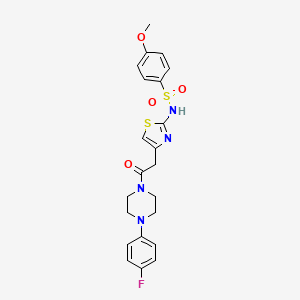

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)
